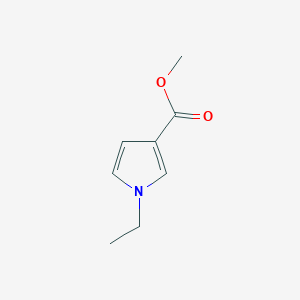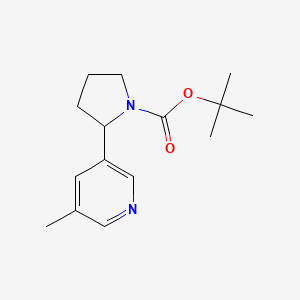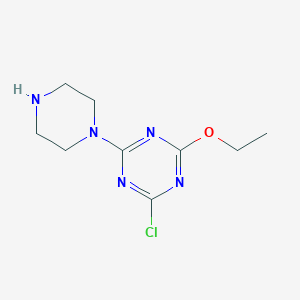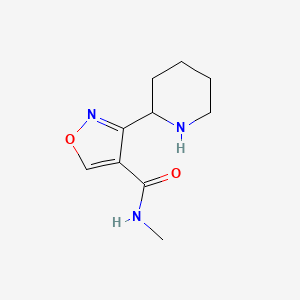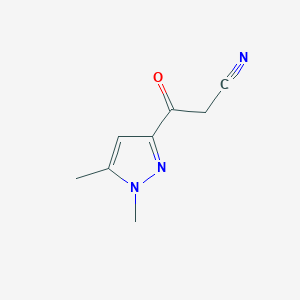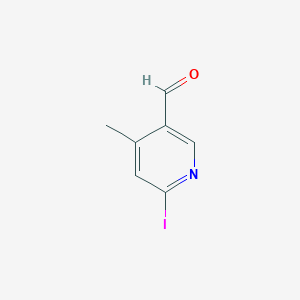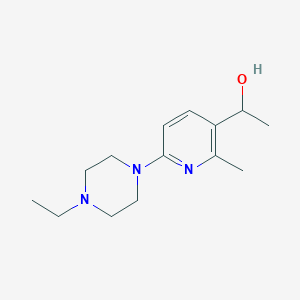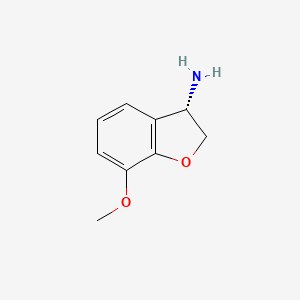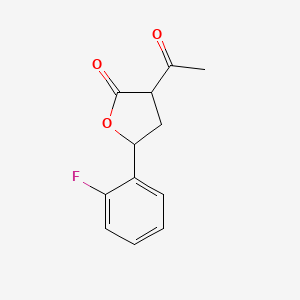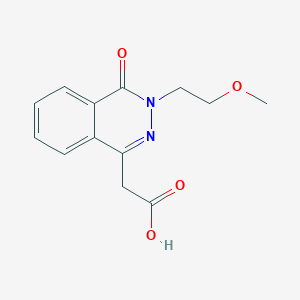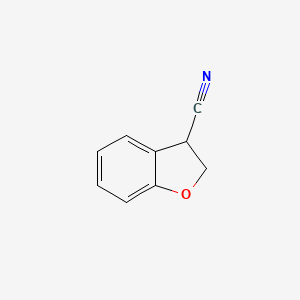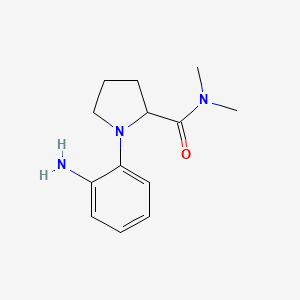
1-(2-aminophenyl)-N,N-dimethylpyrrolidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Aminophenyl)-N,N-dimethylpyrrolidine-2-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic amides This compound is characterized by the presence of a pyrrolidine ring substituted with an aminophenyl group and a dimethylcarboxamide moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-aminophenyl)-N,N-dimethylpyrrolidine-2-carboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors such as 1,4-diaminobutane with suitable reagents.
Introduction of the Aminophenyl Group: The aminophenyl group is introduced via a nucleophilic aromatic substitution reaction, where an appropriate aminophenyl precursor reacts with the pyrrolidine ring.
Formation of the Carboxamide Moiety: The final step involves the formation of the carboxamide group through the reaction of the intermediate compound with dimethylamine and a suitable carboxylating agent.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow processes to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions: 1-(2-Aminophenyl)-N,N-dimethylpyrrolidine-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The aminophenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Electrophilic or nucleophilic reagents such as halogens, alkylating agents, or nucleophiles under appropriate solvent and temperature conditions.
Major Products Formed:
Oxidation Products: Oxidized derivatives with modified functional groups.
Reduction Products: Reduced forms with altered oxidation states.
Substitution Products: Substituted derivatives with new functional groups replacing the original ones.
科学的研究の応用
1-(2-Aminophenyl)-N,N-dimethylpyrrolidine-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and bioactivity.
Industry: Utilized in the development of advanced materials and chemical intermediates for various industrial processes.
作用機序
The mechanism of action of 1-(2-aminophenyl)-N,N-dimethylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
1-(2-Aminophenyl)pyrrole: Shares the aminophenyl group but differs in the heterocyclic ring structure.
1-Acyl-3-(2’-aminophenyl)thioureas: Contains a similar aminophenyl group but with a thiourea moiety instead of a carboxamide.
Uniqueness: 1-(2-Aminophenyl)-N,N-dimethylpyrrolidine-2-carboxamide is unique due to its specific combination of a pyrrolidine ring, aminophenyl group, and dimethylcarboxamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
特性
分子式 |
C13H19N3O |
|---|---|
分子量 |
233.31 g/mol |
IUPAC名 |
1-(2-aminophenyl)-N,N-dimethylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C13H19N3O/c1-15(2)13(17)12-8-5-9-16(12)11-7-4-3-6-10(11)14/h3-4,6-7,12H,5,8-9,14H2,1-2H3 |
InChIキー |
BGMYQZRBUVJFFH-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=O)C1CCCN1C2=CC=CC=C2N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


